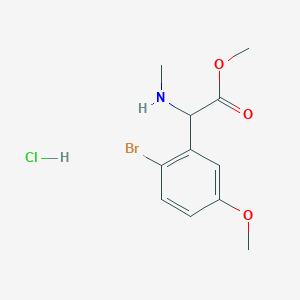

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride

Description

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride is a synthetic intermediate featuring a brominated aromatic ring, a methylamino group, and a methyl ester moiety. Its molecular formula is C₁₁H₁₄BrNO₃·HCl, with a molecular weight of approximately 323.35 g/mol (calculated). The compound is structurally characterized by:

- A 2-bromo-5-methoxyphenyl group, contributing steric bulk and electron-withdrawing effects.

- A methylamino-acetate backbone, enabling hydrogen bonding and solubility in polar solvents.

- A hydrochloride salt, enhancing stability and crystallinity.

This compound is primarily utilized in pharmaceutical synthesis as a precursor for complex heterocycles, as evidenced by its role in patent applications for bioactive molecules .

Properties

IUPAC Name |

methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3.ClH/c1-13-10(11(14)16-3)8-6-7(15-2)4-5-9(8)12;/h4-6,10,13H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFVSHSSMQJILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C=CC(=C1)OC)Br)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to the phenyl ring.

Methoxylation: Addition of a methoxy group to the phenyl ring.

Formation of Methylamino Acetate: This step involves the formation of the methylamino acetate moiety through reactions such as esterification and amination.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield methoxybenzoic acid, while substitution could yield various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development and Design

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride serves as a scaffold in the design of new therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, the presence of the bromo and methoxy groups can influence binding affinity to biological receptors, making it a candidate for further optimization in drug discovery programs.

Case Study: Fragment-Based Drug Design

A study highlighted the use of similar compounds in fragment-based drug discovery, where small molecular fragments are optimized into more potent inhibitors. This compound could be utilized in this context to develop inhibitors targeting specific proteins involved in disease pathways .

2. Pharmacological Research

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The methylamino group is known to enhance solubility and bioavailability, which are critical factors in pharmacological applications.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Anti-inflammatory | |

| Compound B | Analgesic | |

| Compound C | Neuroprotective |

Synthesis and Derivatives

3. Synthesis Techniques

The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitutions and coupling reactions. Understanding these synthetic pathways is crucial for scaling production for research purposes.

4. Derivative Development

Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR). Modifications at the bromo or methoxy positions may yield compounds with enhanced potency or reduced side effects.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride would depend on its interaction with biological targets. It might involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact: The bromo-methoxyphenyl group in the target compound enhances electrophilicity compared to fluorophenyl derivatives (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate), which may reduce reactivity in nucleophilic substitutions .

Synthetic Utility: Cyclobutane and cyclopentane derivatives (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) exhibit higher molecular weights (m/z 411–658) due to fused rings, making them suitable for macrocyclic drug candidates . The target compound’s simpler structure facilitates modular synthesis of spirocyclic frameworks, as seen in European patent EP 4 374 877 A2 .

Economic Considerations: The methyl ester form (513 €/50 mg) is more cost-effective than the carboxylic acid analogue (611 €/50 mg), likely due to fewer purification steps .

Physicochemical and Chromatographic Behavior

- LCMS and HPLC Profiles : While the target compound lacks reported LCMS data, its cyclobutane-containing analogue (m/z 411) and a macrocyclic derivative (m/z 658) highlight the impact of ring systems on mass spectra .

- Retention Time : The cyclobutane derivative’s short HPLC retention time (1.18 minutes) suggests high polarity, whereas the target compound’s bromo-methoxy substituents may moderate polarity, balancing solubility and lipophilicity .

Functional Group Interplay

- Ester vs. Acid : The methyl ester in the target compound offers hydrolytic stability under basic conditions compared to the acid form, which may require protective-group strategies during synthesis .

- Halogen Effects : Bromine’s strong electron-withdrawing nature contrasts with fluorine’s electronegativity, influencing aromatic electrophilic substitution rates and binding interactions in biological targets .

Biological Activity

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride, with CAS number 1864014-53-8, is a synthetic compound with potential biological activities. Its molecular formula is CHBrClNO, and it has garnered attention in pharmacological research due to its structural properties that suggest possible interactions with biological targets.

- Molecular Weight : 324.6 g/mol

- Molecular Formula : CHBrClNO

- CAS Number : 1864014-53-8

Biological Activity Overview

The biological activity of this compound has not been extensively documented in major pharmacological databases or literature. However, its structural features allow for speculation regarding its potential roles in various biological processes, particularly concerning antimicrobial and anticancer activities.

Antimicrobial Activity

Research into similar compounds suggests that derivatives of bromo-substituted phenyl groups often exhibit significant antimicrobial properties. For instance, studies on related alkaloids have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of both the bromo and methoxy groups may enhance its lipophilicity and ability to penetrate bacterial membranes, potentially increasing its antimicrobial efficacy. Research indicates that substituents on the phenyl ring significantly affect biological activity; electron-donating groups such as methoxy can enhance activity against certain pathogens .

Case Studies and Research Findings

- Antibacterial Studies : A study examined various monomeric alkaloids, revealing that modifications similar to those found in this compound could lead to enhanced antibacterial activity against strains like E. coli and S. aureus .

- Anticancer Investigations : Research focusing on compounds that interact with the Nrf2 pathway suggests that modifications at the phenyl ring can significantly alter binding affinity and biological response, indicating a need for further exploration of this compound's potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step route involving alkylation of a brominated aromatic precursor, followed by esterification and hydrochloride salt formation. Key steps include:

- Bromination and Methoxy Substitution : Use electrophilic aromatic substitution to introduce bromine and methoxy groups at positions 2 and 5 of the phenyl ring .

- Methylamino-Acetate Formation : React the brominated intermediate with methylamine under basic conditions to form the methylamino-acetate backbone. Pyridine hydrochloride may be employed as a catalyst in anhydrous solvents (e.g., 2-butanone) to stabilize intermediates .

- Hydrochloride Salt Precipitation : Final purification via crystallization in heptane under nitrogen atmosphere ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at position 2, methoxy at position 5) and ester/methylamino group integration .

- HPLC-MS : Detect impurities (e.g., unreacted intermediates) with a C18 column and acetonitrile/water mobile phase .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, especially if chiral centers are present .

Q. What are the stability profiles of this compound under different storage conditions?

- Methodological Answer :

- Short-Term Stability : Store as a powder at -20°C to minimize hydrolysis of the ester group .

- Long-Term Stability : Solutions in anhydrous DMSO or ethanol at -80°C show <5% degradation over 12 months .

- Critical Degradation Pathways : Hydrolysis of the ester group under high humidity and thermal decomposition above 150°C .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for aminergic receptors (e.g., serotonin or adrenergic receptors) due to the methylamino moiety .

- Kinase Inhibition : Screen against PKG or other kinases using fluorescence polarization assays, as structurally related acetates show kinase-modulating activity .

- Cytotoxicity : Use MTT assays in HEK-293 or HeLa cells at 1–100 µM concentrations to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound, and what chiral analysis methods are recommended?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to separate enantiomers; validate with polarimetry .

- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., tert-butyl groups) during the methylamino-acetate formation step to control stereochemistry .

Q. What mechanistic insights can be gained from studying the hydrochloride salt’s role in biological activity?

- Methodological Answer :

- Ion-Pair Effects : The hydrochloride salt enhances solubility in aqueous buffers, improving bioavailability. Compare activity against freebase forms using parallel artificial membrane permeability assays (PAMPA) .

- pH-Dependent Activity : Test receptor binding at physiological pH (7.4) vs. acidic environments (e.g., lysosomal pH 5.0) to assess protonation effects on the methylamino group .

Q. How do structural modifications (e.g., bromine substitution) impact the compound’s reactivity and bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with chlorine or fluorine at position 2 and compare IC50 values in kinase assays .

- Computational Modeling : Perform DFT calculations to evaluate electronic effects of bromine on aromatic ring electrophilicity and docking into receptor pockets .

Q. What strategies mitigate data contradictions in stability studies under varying humidity conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to 40–80% relative humidity and monitor degradation via LC-MS. Identify major degradants (e.g., hydrolyzed ester) .

- Statistical Modeling : Use multivariate analysis (e.g., PCA) to correlate degradation rates with environmental factors and refine storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.